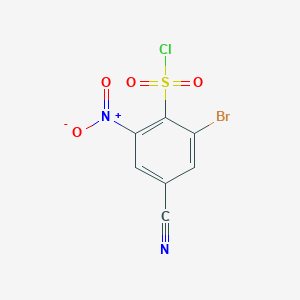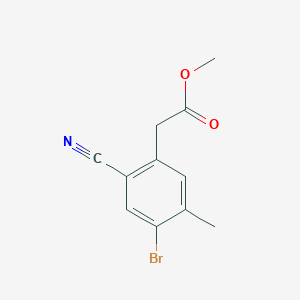
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid
Overview
Description
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid (AMPA) is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol1. It has gained significant importance in the field of pharmacology, biotechnology, and medical science due to its unique properties and potential applications1.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of methyl 2-acetamido-5-chlorbenzoate involves a reaction mixture of methyl 5-chloro-2-nitrobenzoate and concentrated hydrochloric acid added to ethyl acetate2. However, the specific synthesis process for 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid is not directly available from the search results. However, oxazole, a component of the compound, is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between3.Chemical Reactions Analysis
The specific chemical reactions involving 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid are not detailed in the available resources. However, oxazole derivatives, which are part of the compound, are known to exhibit a wide range of biological activities, indicating their involvement in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid are not directly available from the search results. However, it is known that the compound has a molecular weight of 240.26 g/mol1.Scientific Research Applications
Synthesis and Biological Activity
Research in the area of antimetabolites has led to the synthesis of compounds involving steps that could be relevant for manipulating 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid. For instance, Maehr and Leach (1978) describe the synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, starting from 2-amino-5-hydroxy-2-methylpentanoic acid, which showcases techniques in modifying amino acids for potential pharmaceutical applications Maehr & Leach, 1978.
Coordination Polymers and Catalytic Applications
Yang et al. (2013) have developed a series of coordination polymers using flexible bis(triazole) ligands, demonstrating the utility of heterocyclic compounds in constructing materials with potential applications in catalysis and materials science. While the research does not directly mention 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid, the methodologies applied could be relevant for exploring its use in similar contexts Yang et al., 2013.
Hydrophobic/Hydrophilic Interplay in Molybdenum(VI) Oxide Hybrids
Lysenko et al. (2021) discuss the development of MoO3 coordination hybrids using triazole-based ligands for catalytic applications. This research highlights the importance of hydrophobic and hydrophilic interactions in designing catalysts, which could be an area where 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid finds application, especially considering its potential for modification and interaction with metal centers Lysenko et al., 2021.
Antitumor Activity
Research into the synthesis and antitumor activity of glycine derivatives containing 5-fluorouracil by Lan Yun-jun (2011) illustrates the pursuit of novel compounds with potential medicinal benefits. Although this work focuses on different core structures, the strategic functionalization of amino acids, as seen in 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid, is central to developing new therapeutic agents Lan Yun-jun, 2011.
Safety And Hazards
The safety and hazards associated with 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid are not explicitly mentioned in the available resources.
Future Directions
The future directions for the use and study of 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid are not explicitly mentioned in the available resources. However, given its importance in the field of pharmacology, biotechnology, and medical science1, it is likely that further research and development will continue.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, consulting scientific literature and experts in the field is recommended.
properties
IUPAC Name |
2-acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7-6-9(17-13-7)4-3-5-10(11(15)16)12-8(2)14/h6,10H,3-5H2,1-2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVFGHSKFTZPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)






![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

